4-(1-methoxyethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-(1-methoxyethyl)-1H-pyrazole |
InChI |
InChI=1S/C6H10N2O/c1-5(9-2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) |
InChI Key |
TYMYLRHYUQXXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1 Methoxyethyl 1h Pyrazole and Its Molecular Precursors
Comprehensive Retrosynthetic Dissection of the 4-(1-methoxyethyl)-1H-pyrazole Architecture
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.com This approach for this compound identifies the most strategic bond cleavages to devise an efficient synthetic route.
Identification of Key Disconnection Points
The structure of this compound offers two primary disconnection points for retrosynthetic analysis.
Disconnection Approach A: C4-Side Chain Cleavage
This approach involves the disconnection of the C4-C(methoxyethyl) bond. This strategy suggests a precursor such as a 4-halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole) which can then be functionalized. The 1-methoxyethyl group can be introduced via a coupling reaction, for instance, using a Grignard reagent or an organozinc compound derived from 1-bromo-1-methoxyethane. This method relies on the availability of a suitably protected or N-substituted 4-halopyrazole.
Disconnection Approach B: Pyrazole (B372694) Ring Scission
A more fundamental approach is the cleavage of the pyrazole ring itself. This is the most common strategy for pyrazole synthesis and typically involves disconnecting the N1-C5 and C3-N2 bonds. rsc.orgnih.gov This leads to two key precursor fragments: a hydrazine (B178648) component and a 1,3-dielectrophile. For the target molecule, the ideal 1,3-dielectrophilic precursor would be 3-(1-methoxyethyl)-1,3-dicarbonyl , such as 1-(1-methoxyethyl)malonaldehyde or a related β-ketoaldehyde. The hydrazine component can be hydrazine itself or a substituted variant if modification at the N1 position is desired.
Strategic Analysis of Precursor Molecule Synthesis
The feasibility of the retrosynthetic plan hinges on the accessibility of the identified precursors.
Synthesis of 4-Halopyrazoles (for Approach A): 4-Bromopyrazoles can be synthesized through methods like the three-component reaction of hydrazine, acetylacetone, and a brominating agent like diethyl bromomalonate. sioc-journal.cn N-alkylation, such as with a 2-methoxyethyl group, can be performed on the pyrazole ring before or after functionalization at the C4 position. cymitquimica.com
Synthesis of 3-(1-methoxyethyl)-1,3-dicarbonyl Precursors (for Approach B): The synthesis of this unsymmetrical dicarbonyl compound is a critical step. One potential route involves the Claisen condensation of methyl acetate (B1210297) with a ketone, followed by the introduction of the methoxy (B1213986) group. Alternatively, formylation of a suitable ketone precursor could yield the required β-ketoaldehyde. The direct synthesis of 1,3-diketones from ketones and acid chlorides is a viable, high-yield approach that can be adapted for this purpose. mdpi.com
Regioselective and Stereoselective Construction of the 1H-Pyrazole Core
The formation of the pyrazole ring is the pivotal step in the synthesis. The choice of reaction determines the regioselectivity, which is crucial when using unsymmetrical precursors.
Cycloaddition Reactions for Pyrazole Ring Formationbeilstein-journals.org
Cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings like pyrazoles with high efficiency.
The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a prominent method for pyrazole synthesis. nih.govacs.org This reaction involves a 1,3-dipole reacting with a dipolarophile. nih.gov
In the context of synthesizing this compound, the key components would be:
1,3-Dipole : A diazo compound, such as diazomethane (B1218177) or a derivative. Nitrile imines, often generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for this purpose. nih.govresearchgate.net
Dipolarophile : An alkyne or a suitable alkene equivalent bearing the desired side chain. For this synthesis, 3-methoxy-1-butyne would be the ideal dipolarophile.
The reaction of 3-methoxy-1-butyne with a simple diazo compound like diazomethane would, in principle, yield the target this compound. The regioselectivity of such cycloadditions can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. acs.orgorganic-chemistry.org
| Dipole Source | Dipolarophile | Conditions | Outcome |
| Diazoalkane (e.g., from N-tosylhydrazone) | Terminal Alkyne | Metal catalysis (e.g., Cu, Ag) or thermal | Regioselective formation of pyrazoles organic-chemistry.org |
| Nitrile Imine (in situ) | Alkenes/Alkynes | Base-mediated | High regioselectivity and yields nih.gov |
| Sydnones | Internal Alkynes | Base-mediated | Overcomes limitations of poor regioselectivity with asymmetric alkynes acs.org |
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.orgnih.govmdpi.com This method, first reported by Knorr, is robust and versatile. nih.govmdpi.com
To synthesize this compound via this route, the reaction would involve:
Nucleophile : Hydrazine hydrate (B1144303) or hydrazine hydrochloride.
Electrophile : A precursor such as 3-formyl-4-methoxy-2-pentanone or an equivalent thereof, like an enaminone or a vinyl ketone with a leaving group. mdpi.com
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. mdpi.com A significant challenge with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity, as two isomeric pyrazoles can potentially form. mdpi.combeilstein-journals.org However, the reaction conditions, including solvent and temperature, can often be tuned to favor the desired regioisomer. mdpi.com
| 1,3-Dielectrophile Precursor | Hydrazine Source | Catalyst/Conditions | Key Features |
| 1,3-Diketones | Hydrazine Hydrate/HCl | Acid or base catalysis, often reflux in alcohol | Straightforward and rapid; potential for regioisomeric mixtures mdpi.com |
| Acetylenic Ketones | Substituted Hydrazines | AgOTf (1 mol%) | Highly regioselective, rapid reaction at room temperature mdpi.com |
| α,β-Unsaturated Ketones | Hydrazine | Stepwise: Michael addition then cyclization | Overcomes some regioselectivity issues of 1,3-dicarbonyls beilstein-journals.org |
| In situ generated 1,3-Diketones | Hydrazine | One-pot from ketones and acid chlorides | Excellent yields and chemoselectivity mdpi.com |
Post-Cyclization Functionalization Strategies
Once the pyrazole core is formed, post-cyclization functionalization is a powerful strategy to introduce or modify substituents at specific positions. The C4 position of the pyrazole ring is electronically distinct, generally favoring electrophilic aromatic substitution. researchgate.net This intrinsic reactivity can be exploited for the introduction of various functional groups.
Transition-metal-catalyzed C-H functionalization has emerged as a key technology for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. researchgate.net For the C4 position, which is the most nucleophilic carbon, electrophilic palladation is a viable strategy. For instance, regioselective C4-alkenylation of pyrazoles has been achieved using an electrophilic palladium catalyst generated from trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (B35911) (DAF). ibs.re.kr This approach allows for the introduction of an alkene at the C4 position, which could then be further modified to the desired 1-methoxyethyl group through reactions such as hydration and etherification.
Another strategy involves the introduction of a functional group handle at the C4 position that can be elaborated in subsequent steps. The Vilsmeier-Haack reaction, using a reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for introducing a formyl (aldehyde) group at the C4 position of pyrazoles, including N-alkoxyethyl derivatives. This C4-formyl pyrazole is a versatile intermediate. It can undergo a Grignard reaction with a methylating agent to form a secondary alcohol, which can then be etherified to yield the target 1-methoxyethyl substituent.
Furthermore, direct C4-thio- or selenocyanation of pyrazoles can be accomplished using reagents like PhICl₂ and NH₄SCN or KSeCN, providing another avenue for functionalization. beilstein-journals.org While not a direct route to the 1-methoxyethyl group, these functionalized pyrazoles demonstrate the versatility of post-cyclization strategies.
The following table summarizes selected post-cyclization functionalization reactions relevant to the C4 position of pyrazoles.
| Reaction Type | Reagents and Conditions | Position | Product Type | Ref |
| C4-Alkenylation | Pd(OAc)₂, DAF, TFA, BQ, n-butyl acrylate | C4 | C4-alkenylated pyrazole | ibs.re.kr |
| Vilsmeier-Haack | POCl₃, DMF, then hydrolysis | C4 | C4-formyl pyrazole | |
| C4-Thiocyanation | PhICl₂, NH₄SCN, in solvent at 0 °C | C4 | C4-thiocyanated pyrazole | beilstein-journals.org |
Asymmetric Synthesis Approaches for Chiral Pyrazole Scaffolds
The 1-methoxyethyl group in this compound contains a chiral center, making the development of asymmetric synthetic routes highly valuable. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrazole derivatives. Chiral phosphoric acids, for example, have been successfully employed as catalysts in various asymmetric transformations. beilstein-journals.org They can activate electrophiles and control the stereochemical outcome of the reaction through the formation of a chiral environment via dual hydrogen bonding. beilstein-journals.org
One approach to creating chiral pyrazoles involves the asymmetric functionalization of the C4 position. For instance, the organocatalytic Friedel-Crafts hydroxyalkylation of indoles with electrophilic pyrazole-4,5-diones has been reported, leading to the formation of a quaternary stereocenter at the C4 position of the pyrazole ring. thieme-connect.com While this example does not directly yield the target molecule, it demonstrates the feasibility of creating C4-chiral centers in pyrazoles using organocatalysts.
Another strategy focuses on the construction of axially chiral pyrazoles, where the chirality arises from restricted rotation around a C-C or C-N bond. Chiral phosphoric acid catalysis has been used for the atroposelective arylation of 5-aminopyrazoles, yielding axially chiral heterobiaryl diamines. beilstein-journals.org Although the target molecule possesses central chirality, these methodologies highlight the advanced state of asymmetric catalysis in pyrazole chemistry.
The synthesis of spirocyclic pyrazolones with a chiral center at the C4 position has also been achieved through N-heterocyclic carbene (NHC)-catalyzed [3+2] annulation reactions between enals and 1H-pyrazol-4,5-diones. uva.es This demonstrates that the C4 position is amenable to stereocontrolled bond formation.
A plausible asymmetric synthesis of this compound could involve the asymmetric reduction of a 4-acetyl-1H-pyrazole precursor. This could potentially be achieved using a chiral reducing agent or through a biocatalytic reduction, which will be discussed in a later section.
| Asymmetric Method | Catalyst/Reagent | Substrate Type | Chiral Product Type | Ref |
| Friedel-Crafts Hydroxyalkylation | Chiral Phosphoric Acid | Pyrazole-4,5-diones | C4-quaternary stereocenter | thieme-connect.com |
| Atroposelective Aza-Friedel–Crafts | Chiral Phosphoric Acid | 3-Indolyl pyrazoles | Axially chiral indole-pyrazole | beilstein-journals.org |
| [3+2] Annulation | Chiral N-Heterocyclic Carbene (NHC) | Enals and Pyrazol-4,5-diones | Spirocyclic pyrazolone (B3327878) γ-butyrolactones | uva.es |
Precise Introduction of the 1-Methoxyethyl Moiety at the 4-Position
The direct and precise introduction of a 1-methoxyethyl group at the C4 position of a pyrazole ring is a significant synthetic challenge. Current literature does not describe a one-step method for this transformation. Therefore, a multi-step approach is likely necessary, relying on the established reactivity of the pyrazole core.
A feasible strategy would begin with the introduction of a two-carbon unit at the C4 position, which can then be elaborated into the desired 1-methoxyethyl group. As mentioned previously, a C4-formyl pyrazole serves as an excellent precursor. This can be synthesized via the Vilsmeier-Haack reaction on an appropriately N-protected pyrazole. The subsequent steps would be:
Grignard Reaction: Reaction of the 4-formylpyrazole with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield a 4-(1-hydroxyethyl)-1H-pyrazole.
Etherification: The resulting secondary alcohol can then be converted to the methyl ether. This step is crucial for the final product and its stereocontrol will be discussed in the following section.
Alternatively, one could envision a route starting with a 4-halopyrazole (e.g., 4-iodopyrazole). This intermediate can undergo a transition-metal-catalyzed cross-coupling reaction. For example, a Suzuki-Miyaura coupling with a suitable boron-containing reagent or a Stille coupling could be employed to introduce an acetyl group or a vinyl group, which can then be converted to the target moiety.
Stereocontrolled Etherification Reactions for Alkoxyethyl Group Installation
To obtain an enantiomerically pure form of this compound, the etherification of the precursor, 4-(1-hydroxyethyl)-1H-pyrazole, must be stereocontrolled. If a racemic alcohol is used, the product will also be a racemic mixture of the (R) and (S) enantiomers.
A classic method for stereospecific etherification is the Williamson ether synthesis. If the alcohol is enantiomerically pure (obtained, for example, through asymmetric reduction of the corresponding ketone), its reaction with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) will proceed with inversion of configuration if the mechanism is SN2, or with retention of configuration if the alcohol is first converted to a better leaving group that reacts with retention.
For stereocontrolled synthesis, methods that proceed with predictable stereochemistry are essential. For instance, the use of trichloroacetimidates as alkylating agents under acidic catalysis is a well-established method for the formation of ether linkages. The reaction of an alcohol with a trichloroacetimidate (B1259523) generally proceeds with inversion of configuration.
Another approach would be to use a Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry. Reacting an enantiomerically pure 4-(1-hydroxyethyl)-1H-pyrazole with methanol (B129727) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) would likely yield the desired this compound with the opposite stereochemistry at the chiral center.
Protecting Group Strategies in Methoxyethyl Pyrazole Synthesis
The presence of two reactive nitrogen atoms in the pyrazole ring often leads to a lack of regioselectivity in N-substitution reactions and can interfere with functionalization at the carbon positions. Therefore, the use of protecting groups is a cornerstone of pyrazole synthesis.
For the synthesis of a 4-substituted pyrazole, it is often advantageous to first protect one of the nitrogen atoms. This not only prevents unwanted side reactions at the nitrogens but can also influence the reactivity and regioselectivity of subsequent C-H functionalization steps. A commonly used protecting group in pyrazole chemistry is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group is stable under a variety of reaction conditions but can be selectively removed using fluoride (B91410) ions. Its steric bulk often directs substitution to the less hindered nitrogen atom.
In the context of synthesizing this compound, a protecting group on one of the pyrazole nitrogens would be crucial during the introduction of the C4 substituent. For example, if starting from a 4-halopyrazole, the nitrogen would need to be protected before performing cross-coupling reactions. Similarly, during the Grignard reaction on a 4-formylpyrazole, the acidic N-H proton would need to be protected to prevent it from quenching the Grignard reagent.
The choice of protecting group is critical. It must be stable to the conditions of the subsequent reaction steps (e.g., organometallic reagents, acidic or basic conditions for etherification) and must be removable at the end of the synthesis without affecting the newly installed 1-methoxyethyl group. The tetrahydropyranyl (THP) group is another common protecting group for pyrazoles, which is introduced under acidic conditions and removed under milder acidic conditions.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Key Features | Ref |
| SEM | SEM-Cl, NaH, in THF or DMF | TBAF | Stable to acid and base, directs substitution | |
| THP | Dihydropyran, acid catalyst | Mild acid | Common, acid-labile | |
| Benzyl | Benzyl bromide, base | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to many reagents, removable by reduction |
Development of Novel Reagents for Methoxyethyl Transfer
The direct transfer of a 1-methoxyethyl group to a nucleophilic carbon, such as the C4 position of a pyrazole, would be a highly efficient transformation. However, the development of specific reagents for such a "methoxyethyl transfer" is not a widely explored area in organic synthesis. The synthesis of complex molecules generally relies on the sequential construction of functional groups from simpler precursors.
Currently, there are no commercially available or widely reported reagents that can act as a "1-methoxyethyl cation" or "1-methoxyethyl anion" equivalent for direct coupling reactions with pyrazoles. The synthesis almost certainly proceeds through a multi-step sequence as outlined in section 2.3.
Research in the field of reagent development often focuses on more broadly applicable functional group transfers, such as trifluoromethylation or difluoromethylation reagents. The development of a reagent for a specific and relatively simple alkyl group like 1-methoxyethyl would likely only be pursued if the target molecule or a class of molecules containing this group were of exceptionally high value. Therefore, for the foreseeable future, the synthesis of this compound will continue to rely on established, multi-step synthetic sequences.
Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional organic synthesis. nih.gov Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, which is particularly advantageous for the synthesis of chiral molecules like this compound.
While there are no specific reports on the chemoenzymatic synthesis of this compound, several biocatalytic strategies could be envisioned. One of the most promising applications of biocatalysis in this context would be the asymmetric synthesis of the chiral 1-hydroxyethyl precursor. Ketoreductases are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. A 4-acetyl-1H-pyrazole could be a suitable substrate for a ketoreductase, which would yield an enantiomerically pure (R)- or (S)-4-(1-hydroxyethyl)-1H-pyrazole, depending on the enzyme used. This chiral alcohol could then be chemically converted to the corresponding methoxy ether, preserving the stereochemistry.
Enzymes have also been used for C-C bond formation and alkylation reactions. For instance, certain enzymes can catalyze Friedel-Crafts type alkylations on aromatic rings. acs.org While not yet demonstrated for pyrazoles with a 1-methoxyethyl group, the potential for developing an enzyme to catalyze the direct C4-alkylation of a pyrazole with a suitable electrophile exists.
Furthermore, lipases are widely used for the kinetic resolution of racemic alcohols. ethernet.edu.et A racemic mixture of 4-(1-hydroxyethyl)-1H-pyrazole could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one of the enantiomers, allowing for the separation of the acylated alcohol from the unreacted enantiomer. Both the acylated and unreacted alcohols could then be carried forward to the target molecule.
The following table outlines potential chemoenzymatic steps for the synthesis of chiral this compound.
| Biocatalytic Step | Enzyme Class | Substrate | Product | Purpose | Ref |
| Asymmetric Reduction | Ketoreductase | 4-Acetyl-1H-pyrazole | (R)- or (S)-4-(1-Hydroxyethyl)-1H-pyrazole | Creation of chiral center | ethz.ch |
| Kinetic Resolution | Lipase | Racemic 4-(1-Hydroxyethyl)-1H-pyrazole | Enantiomerically enriched alcohol and ester | Separation of enantiomers | ethernet.edu.et |
| C-C Bond Formation | Vanadium Haloperoxidase | Pyrazole and brominated precursor | C-C coupled pyrazole | Potential for direct C4 functionalization | acs.org |
Sustainable and Green Chemistry Innovations in the Synthesis of this compound
The synthesis of pyrazole derivatives, including the precursors to this compound, has traditionally involved methods that may utilize hazardous solvents and produce significant waste. The principles of green chemistry are driving innovation in this area, focusing on the development of cleaner, more efficient, and economically viable synthetic routes. These innovations center on alternative reaction media, advanced catalytic systems, and novel process technologies like flow chemistry.
Exploration of Solvent-Free and Aqueous Reaction Media
The replacement of volatile organic solvents (VOCs) with water or the elimination of solvents altogether represents a cornerstone of green chemistry. researchgate.net Organic reactions in aqueous media or under solvent-free conditions can lead to simplified work-up procedures, reduced environmental impact, and sometimes, unique reactivity and selectivity. researchgate.netevitachem.com
Research into pyrazole synthesis has demonstrated the viability of these approaches. For instance, multicomponent reactions to form pyrazole scaffolds have been successfully conducted in water, which is a safe, non-toxic, and inexpensive medium. researchgate.net The challenge of low solubility of organic reactants in water can be overcome by using hydrotropes or phase-transfer catalysts. evitachem.com One study reported the use of an aqueous solution of sodium p-toluene sulfonate (NaPTS) as a recyclable medium for the one-pot synthesis of pyrano[2,3-c]pyrazoles at room temperature, achieving high yields in short reaction times. evitachem.com Similarly, deep eutectic solvents, such as a K2CO3/glycerol mixture, have been employed as both catalyst and solvent for the three-component synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, yielding excellent results in minutes. frontiersin.org
Solvent-free, or solid-state, reactions offer further environmental benefits by minimizing waste. tandfonline.comtandfonline.com The reaction of 5-amino-1H-pyrazoles with β-triketones has been shown to produce fused pyrazolo[1,5-a]pyrimidines in good yields without any solvent. benthamopen.com Another green method involves the use of a recyclable organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a polar reaction medium under solvent-free conditions for the synthesis of highly functionalized pyrazoles. tandfonline.comtandfonline.comacs.org For a key precursor like 4-acetyl-5-methyl-1-phenyl-pyrazole, a solvent-free grinding method has been developed to synthesize various fused heterocyclic systems. tubitak.gov.tr
Table 1: Comparison of Conventional vs. Green Solvents in Pyrazole Synthesis
| Method | Solvent/Medium | Catalyst | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional | Acetone | None | Room Temp. | 72 h | 75% | acs.org |
| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | TBAB | Room Temp. | 1-2 h | 75-86% | tandfonline.comacs.org |
| Aqueous | Water | Amberlyst-70 | Room Temp. | 30-45 min | 88-96% | researchgate.net |
| Aqueous | 50% aq. NaPTS | NaPTS | Room Temp. | 20 min | 94% | evitachem.com |
| Deep Eutectic | K2CO3/Glycerol | K2CO3 | 50°C | 15-20 min | 85-95% | frontiersin.org |
Catalytic Systems for Enhanced Atom Economy and Reduced Waste
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and atom economy. The development of novel catalytic systems for pyrazole synthesis aims to replace stoichiometric reagents, enable recycling, and lower the energy requirements of transformations.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Amberlyst-70, a resinous and non-toxic solid acid catalyst, has been effectively used for the condensation of hydrazines with 1,3-diketones in water at room temperature, demonstrating high efficiency and recyclability. researchgate.netgalchimia.com Mesoporous mixed metal oxides like SiO2-Al2O3 have also been prepared and used as efficient, recyclable solid catalysts for the synthesis of dihydropyrazoles from chalcones and hydrazine hydrate with excellent yields. jchemlett.com Another innovative approach uses Zn[(L)proline]2 as an efficient and recyclable catalyst for pyrazole synthesis in pure water. researchgate.net
Metal-free catalysis is another growing area. organic-chemistry.org Iodine, for example, has been used to catalyze a cascade reaction between enaminones, hydrazines, and DMSO (acting as a C1 source) to produce 1,4-disubstituted pyrazoles. organic-chemistry.org
For the synthesis of this compound, a key step is the transformation of a precursor like 4-acetyl-1H-pyrazole. This involves the reduction of the acetyl group to a secondary alcohol, which is then etherified. Catalytic hydrogenation is a classic method for such reductions, and while often employing noble metals like palladium or platinum, greener alternatives are sought. google.comtandfonline.com The use of highly efficient and selective catalysts minimizes the production of by-products, a key aspect of atom economy.
Table 2: Examples of Catalytic Systems in Pyrazole Synthesis
| Catalyst System | Reaction Type | Medium | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Amberlyst-70 | Condensation | Water | Heterogeneous, recyclable, non-toxic, room temp. | researchgate.netgalchimia.com |
| Zn[(L)proline]2 | Condensation | Water | Recyclable (up to 5 runs), excellent yields. | researchgate.net |
| SiO2-Al2O3 | Cyclocondensation | Ethanol | Heterogeneous, reusable, high efficiency. | jchemlett.com |
| Iodine/TBHP | Tandem C(sp2)-H Sulfonylation/Annulation | N/A | Transition-metal-free, room temperature. | galchimia.com |
| Copper(I) oxide (Cu2O) | Aerobic Oxidative [3+2] Cycloaddition | N/A | Inexpensive promoter, uses air as green oxidant. | organic-chemistry.org |
Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing. By performing reactions in a continuously flowing stream through a reactor, this technology provides significant advantages in terms of safety, scalability, process control, and efficiency. galchimia.comnih.gov The small reactor volumes enhance heat and mass transfer, allowing for reactions to be run under conditions that might be unsafe in a large batch reactor. galchimia.com
The synthesis of pyrazoles is well-suited to flow chemistry. Researchers have developed a two-stage flow process that converts acetophenones first to an intermediate enaminone and then, through condensation with hydrazine, to the desired pyrazole. galchimia.com This tandem reaction avoids the isolation of intermediates and significantly reduces reaction times. galchimia.com Another example is the safe, metal-free continuous-flow synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the drug darolutamide. researchgate.netthieme-connect.com This process involves the in-situ generation and use of the potentially explosive intermediate, ethyl diazoacetate, which is much safer to handle in the small volumes of a flow reactor. researchgate.netthieme-connect.com
A multistep continuous flow setup has been reported for the conversion of anilines into pyrazole products, incorporating a metal-free reduction step and avoiding the need to store hazardous intermediates like diazonium salts and hydrazines. researchgate.net This "assembly line" approach is highly modular and can be adapted for the synthesis of a diverse range of pyrazole derivatives. For the synthesis of this compound, a hypothetical telescoped flow process could be envisioned, starting with the formation of the 4-acetyl-1H-pyrazole precursor in one reactor module, followed by an in-line catalytic reduction and subsequent etherification in downstream modules, all without intermediate isolation and purification.
Table 3: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives
| Parameter | Batch Synthesis | Flow Synthesis | Reference(s) |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | galchimia.comnih.gov |
| Safety | Handling of hazardous/explosive intermediates at scale is risky. | In-situ generation and consumption of hazardous species in small volumes. | researchgate.netresearchgate.net |
| Scalability | Often requires re-optimization for scale-up. | Scaled by running the system for longer periods. | galchimia.com |
| Process Control | Difficult to control temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. | galchimia.com |
| Throughput | Limited by batch size. | Continuous production, e.g., 3.6 mmol/h for amine precursors. | afinitica.com |
Elucidation of Reaction Mechanisms and Transformations Involving 4 1 Methoxyethyl 1h Pyrazole
Mechanistic Pathways of Electrophilic and Nucleophilic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its electronic properties and reactivity.
Electrophilic aromatic substitution is a characteristic reaction of the pyrazole ring. The position of electrophilic attack is dictated by the electron density distribution within the ring. The pyrazole ring is considered an electron-rich system, and theoretical calculations have shown that the C4 position possesses the highest electron density. This is due to the combined electron-donating effects of the two nitrogen atoms. Consequently, electrophilic substitution reactions on unsubstituted pyrazole preferentially occur at the C4 position.
In the case of 4-(1-methoxyethyl)-1H-pyrazole, the C4 position is already substituted. The (1-methoxyethyl) group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This substituent is not expected to significantly alter the inherent reactivity of the pyrazole ring towards electrophiles. However, since the most reactive site (C4) is blocked, electrophilic attack would be directed to other available positions, most likely the C3 or C5 positions. The regioselectivity of such a reaction would depend on the specific electrophile and the reaction conditions.
The general mechanism for electrophilic substitution on a pyrazole ring involves the attack of an electrophile on the electron-rich ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the same carbon atom that was attacked by the electrophile restores the aromaticity of the pyrazole ring, yielding the substituted product.
Table 1: Predicted Site-Selectivity in Electrophilic Attack on this compound
| Position | Electronic Effect of (1-methoxyethyl) Group | Predicted Reactivity towards Electrophiles |
| C3 | Inductive effect from adjacent substituent | Possible site of attack, but less favored than C4 in unsubstituted pyrazoles. |
| C4 | Substituted | Blocked for direct electrophilic attack. |
| C5 | Inductive effect from substituent at C4 | Possible site of attack, but less favored than C4 in unsubstituted pyrazoles. |
The electron-rich nature of the pyrazole ring generally makes it unreactive towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. The (1-methoxyethyl) group at the C4 position is not an electron-withdrawing group; therefore, direct nucleophilic substitution on the pyrazole core of this compound is not a favored reaction pathway.
For nucleophilic attack to occur, the pyrazole ring would need to be substantially modified, for instance, by the introduction of a good leaving group at a position activated by a potent electron-withdrawing substituent. Without such activation, nucleophilic additions and eliminations at the pyrazole core of this specific compound are not mechanistically viable under standard conditions.
Investigation of the Methoxyethyl Side Chain Reactivity
The methoxyethyl side chain at the C4 position introduces additional reaction possibilities that are distinct from the chemistry of the pyrazole ring itself.
The ether linkage in the 1-methoxyethyl group is generally stable but can be cleaved under specific conditions, typically involving strong acids. The mechanism of ether cleavage is dependent on the nature of the groups attached to the oxygen atom.
In the case of this compound, the ether is a secondary alkyl methyl ether. Acid-catalyzed cleavage would likely proceed via an SN1 or SN2 mechanism. Protonation of the ether oxygen by a strong acid (e.g., HBr or HI) would form a good leaving group (methanol).
SN2 Mechanism: If the reaction proceeds via an SN2 pathway, a halide ion (Br⁻ or I⁻) would attack the less sterically hindered methyl group, leading to the formation of 4-(1-hydroxyethyl)-1H-pyrazole and methyl halide.
SN1 Mechanism: If the benzylic-like secondary carbocation that would be formed by the departure of methanol (B129727) is sufficiently stable, an SN1 mechanism could be operative. This would lead to the formation of methanol and a 4-(1-haloethyl)-1H-pyrazole.
Rearrangement reactions of the side chain are less likely under standard ether cleavage conditions but could be envisioned under specific catalytic or thermal conditions, although no specific examples for this compound are documented.
The ethyl group of the side chain offers further sites for chemical transformation. For instance, the benzylic-like hydrogen atom at the carbon attached to the pyrazole ring could be susceptible to radical abstraction or oxidation under appropriate conditions.
Oxidation of the secondary carbon could potentially lead to the corresponding ketone, 4-acetyl-1H-pyrazole, with the loss of the methoxy (B1213986) group. Alternatively, reactions involving the terminal methyl group are also conceivable, such as radical halogenation, but would likely require harsh conditions and may suffer from a lack of selectivity.
Role of this compound in Metal-Catalyzed Transformations
The this compound could potentially act as a ligand in metal-catalyzed reactions. The two nitrogen atoms of the pyrazole ring can act as donors to a metal center. The methoxyethyl side chain could influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.
For example, pyrazole-based ligands have been utilized in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. It is plausible that this compound could be employed to form catalytically active complexes with metals like palladium, nickel, or copper.
Furthermore, transition metal-catalyzed C-H functionalization is a powerful tool for the derivatization of heterocyclic compounds. While the C4 position is substituted, C-H activation at the C3 or C5 positions of the pyrazole ring, or even on the side chain, could be envisioned using appropriate directing groups and metal catalysts.
Table 2: Potential Roles of this compound in Metal-Catalyzed Reactions
| Reaction Type | Potential Role of this compound | Metal Catalyst Examples |
| Cross-Coupling Reactions | Ligand | Palladium, Nickel, Copper |
| C-H Functionalization | Substrate | Rhodium, Ruthenium, Palladium |
| Polymerization | Ligand | Late transition metals |
Ligand Properties in Cross-Coupling Reactions
Pyrazoles, including those with alkyl substituents at the 4-position, are recognized for their ability to act as effective ligands in transition metal-catalyzed cross-coupling reactions. The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a metal center, influencing the catalytic activity and selectivity of the reaction.
The utility of pyrazole-based ligands has been demonstrated in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. The steric and electronic properties of the pyrazole ligand, which can be modulated by substituents, play a crucial role in the efficiency of the catalytic cycle. For instance, the introduction of bulky substituents on the pyrazole ring can enhance the catalytic activity in Suzuki-Miyaura reactions. researchgate.net In the case of this compound, the 4-substituent is not exceptionally bulky, suggesting it would not impose significant steric hindrance around the coordinating nitrogen atoms. This characteristic could be advantageous in facilitating the formation of the active catalytic species.
Research on pyridylpyrazole ligands in Heck reactions has shown that the nature of the substituent on the pyrazole nitrogen (N1) significantly impacts the reaction's efficiency. researchgate.net While this compound is N-unsubstituted, its coordination to a metal center would be through the pyridine-like N2 atom. The electron-donating nature of the 1-methoxyethyl group at the C4 position would be expected to increase the electron density on the pyrazole ring, potentially enhancing the coordinating ability of the N2 nitrogen and influencing the stability and reactivity of the resulting metal complex.
The table below summarizes the effect of different pyrazole-based ligands in selected cross-coupling reactions, providing a basis for predicting the potential utility of this compound as a ligand.
| Cross-Coupling Reaction | Ligand Type | Catalyst System | Key Findings |
| Suzuki-Miyaura | Bulky bis(pyrazolyl)palladium complexes | Pd(II) | Bulky substituents on the pyrazole ring enhance catalytic activity. researchgate.net |
| Heck Reaction | Pyridylpyrazole ligands | [PdCl2(L)] | The substituent at the N1 position of the pyrazole significantly influences catalytic efficiency. researchgate.net |
| Suzuki-Miyaura | Pyrazole | XPhos Pd G2 precatalyst | Effective for coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. mdpi.com |
| Heck-Mizoroki Reaction | P(OEt)3 | Pd(OAc)2 | 1-protected-4-iodo-1H-pyrazoles effectively couple with various alkenes. acs.org |
Participation in C-H Activation Processes
Direct C-H activation is a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The pyrazole ring possesses C-H bonds at the C3, C4, and C5 positions, each with distinct reactivity profiles.
For 4-substituted pyrazoles like this compound, the C4 position is blocked, directing C-H activation to the C3 and C5 positions. The regioselectivity of C-H activation on the pyrazole ring is influenced by several factors, including the directing group, the catalyst, and the reaction conditions. In the absence of a directing group on the nitrogen, C-H activation of pyrazoles often favors the C5 position.
Studies on the C-H arylation of 4-nitropyrazoles have demonstrated that sequential arylation at the C5 and C3 positions is possible, highlighting the differential reactivity of these two C-H bonds. pharmaguideline.com The C5 position is generally more susceptible to electrophilic attack and deprotonation due to the electronic influence of the ring nitrogens. The presence of an electron-donating alkyl group at C4, such as the 1-methoxyethyl group, would be expected to further increase the electron density of the ring, potentially facilitating electrophilic palladation at the C5 position.
The use of removable blocking groups at the C4 position has been shown to be an effective strategy for achieving regioselective C5-arylation of pyrazoles. slideshare.net This further supports the notion that in this compound, functionalization would preferentially occur at the C5 position.
Redox Chemistry of this compound
The pyrazole ring is generally considered to be relatively stable towards both oxidation and reduction. mdpi.com However, the introduction of substituents can modulate this reactivity, and under specific conditions, the ring can participate in redox reactions.
Oxidative Coupling and Functionalization
While the pyrazole ring itself is resistant to oxidation, functional groups attached to it can undergo oxidative transformations. More relevant to the pyrazole core is its participation in oxidative coupling reactions. For instance, oxidative dehydrogenative couplings of pyrazol-5-amines have been reported to form azo-bridged dimers. Although this compound does not possess an amino group at the C5 position, this demonstrates the potential for the pyrazole ring to be involved in oxidative C-N and N-N bond-forming reactions under appropriate catalytic conditions.
Furthermore, direct oxidative functionalization of the pyrazole ring at the C4 position has been achieved through methods like oxidative thio- and selenocyanation. google.comwikipedia.orgmasterorganicchemistry.combaranlab.org These reactions typically proceed via an electrophilic substitution mechanism on the electron-rich C4 position of an unsubstituted pyrazole. In the case of this compound, the C4 position is already substituted, precluding such direct functionalization. However, oxidative processes could potentially occur at the C3 or C5 positions, or involve the 1-methoxyethyl substituent itself, although such reactions are less commonly reported for simple alkyl-substituted pyrazoles.
Reductive Pathways and Product Analysis
The pyrazole ring is notably stable under various catalytic and chemical reductive conditions. google.com This inherent stability is a key feature of its aromatic character. However, the reduction of substituted pyrazoles can be achieved under specific and often forcing conditions.
Catalytic hydrogenation of the pyrazole ring can lead to the formation of pyrazolines (dihydropyrazoles) and subsequently pyrazolidines (tetrahydropyrazoles). The regioselectivity and extent of reduction are dependent on the catalyst, reaction conditions, and the substitution pattern on the pyrazole ring. For a 4-alkyl-substituted pyrazole, catalytic hydrogenation would likely lead to a mixture of dihydropyrazole isomers, followed by further reduction to the corresponding pyrazolidine.
The Birch reduction, which employs a dissolving metal in liquid ammonia (B1221849) with a proton source, is a common method for the partial reduction of aromatic rings. While this reaction is well-documented for carbocyclic aromatic compounds, its application to pyrazoles is less common. N-phenyl pyrazoles have been reported to undergo reduction to the corresponding pyrazolines under sodium-ethanol conditions. wikipedia.org It is conceivable that under Birch conditions, this compound could undergo reduction of the heterocyclic ring, though the specific products would depend on the regioselectivity of protonation of the intermediate radical anion.
Electrochemical reduction has also been explored for some pyrazole derivatives, often leading to complex reaction pathways. pharmaguideline.com For pyranopyrazoles, electrochemical studies have focused on their role as corrosion inhibitors, where they can participate in both anodic and cathodic processes.
The table below outlines potential reduction products of this compound based on known reduction methodologies for pyrazole derivatives.
| Reduction Method | Potential Products | Remarks |
| Catalytic Hydrogenation | 4-(1-methoxyethyl)pyrazoline isomers, 4-(1-methoxyethyl)pyrazolidine | Requires a suitable catalyst (e.g., Pd, Pt, Ru) and hydrogen pressure. baranlab.org The stereochemistry of the products would depend on the catalyst and conditions. |
| Dissolving Metal Reduction (e.g., Birch) | Dihydro-4-(1-methoxyethyl)pyrazole isomers | The regioselectivity of the reduction is difficult to predict without experimental data. wikipedia.org |
| Metal Hydride Reduction (e.g., LiAlH4) | No reaction of the pyrazole ring | The pyrazole ring is generally resistant to reduction by metal hydrides. The methoxy group of the substituent could potentially be cleaved under harsh conditions. |
Acid-Base Properties and Prototropic Tautomerism of the Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms with distinct electronic environments: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). This arrangement imparts both acidic and basic properties to the molecule. The N1 proton is weakly acidic and can be removed by a base, while the lone pair of electrons on the N2 atom is basic and can be protonated by an acid.
The acid-base properties of pyrazoles are influenced by the nature of the substituents on the ring. Electron-donating groups, such as the 1-methoxyethyl group at the C4 position, are expected to increase the electron density of the ring. This would, in turn, increase the basicity of the N2 atom and decrease the acidity of the N1 proton compared to unsubstituted pyrazole.
For N-unsubstituted pyrazoles that are unsymmetrically substituted at the C3 and C5 positions, annular prototropic tautomerism can occur. This involves the migration of the proton between the two nitrogen atoms, leading to two different tautomeric forms. In the case of this compound, the molecule is symmetrically substituted with respect to the C3 and C5 positions (both are C-H). Therefore, the two tautomers are identical, and this specific form of tautomerism is degenerate. However, the dynamic equilibrium of proton exchange between pyrazole molecules still exists in solution.
Derivatization Strategies for Expanding the Chemical Space around this compound
The functionalization of the pyrazole core is a key strategy for the development of new compounds with tailored properties. For this compound, derivatization can be targeted at the N1, C3, and C5 positions, as well as the 1-methoxyethyl substituent.
N1-Alkylation: The N1 position can be readily alkylated under basic conditions using an appropriate alkyl halide. mdpi.com The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be an issue, but for a C4-substituted pyrazole, alkylation will occur at one of the equivalent nitrogen atoms. Acid-catalyzed N-alkylation methods have also been developed.
C3 and C5 Functionalization: As discussed in the C-H activation section, direct functionalization of the C3 and C5 positions is a viable strategy. Palladium-catalyzed C-H arylation, for instance, would be expected to occur preferentially at the C5 position. slideshare.net Alternatively, halogenation at the C3 and/or C5 positions, followed by cross-coupling reactions such as Suzuki-Miyaura or Heck, provides a versatile route to a wide range of derivatives. mdpi.comacs.org
Modification of the 4-(1-methoxyethyl) Substituent: The methoxy group of the C4 substituent could potentially be cleaved to reveal a hydroxyl group, which could then be further functionalized. Additionally, reactions involving the benzylic-like proton of the ethyl group could be explored under radical or strongly basic conditions, although these would likely require harsh conditions and may compete with reactions on the pyrazole ring itself.
The following table summarizes potential derivatization strategies for this compound.
| Position of Derivatization | Reaction Type | Reagents and Conditions | Potential Products |
| N1 | N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl halide | N1-Alkyl-4-(1-methoxyethyl)-1H-pyrazoles |
| C5 (and C3) | C-H Arylation | Pd catalyst, Aryl halide | 5-Aryl-4-(1-methoxyethyl)-1H-pyrazoles |
| C5 (and C3) | Halogenation followed by Cross-Coupling | Halogenating agent (e.g., NBS, I2), then Pd catalyst, Coupling partner | 5-Aryl/Alkenyl/Alkynyl-4-(1-methoxyethyl)-1H-pyrazoles |
| 4-(1-methoxyethyl) group | Ether Cleavage | Strong acid (e.g., HBr, BBr3) | 4-(1-hydroxyethyl)-1H-pyrazole |
Site-Specific N-Functionalization (Alkylation, Acylation, Arylation)
The presence of two adjacent nitrogen atoms in the pyrazole ring, one pyrrole-like (N1) and one pyridine-like (N2), allows for selective functionalization. The regioselectivity of these reactions is often influenced by the nature of the substituent at the C4 position, as well as the reaction conditions.
N-Alkylation: The alkylation of pyrazoles is a fundamental transformation for creating diverse derivatives. For an unsymmetrically substituted pyrazole like this compound, alkylation can potentially yield two regioisomers. The reaction typically proceeds via nucleophilic attack of the pyrazole nitrogen on an alkyl halide or other electrophilic alkylating agent. The choice of base and solvent can significantly influence the N1/N2 selectivity. Steric hindrance from the 4-substituted side chain can direct the incoming alkyl group to the less hindered N1 position. researchgate.netsemanticscholar.org Microwave-assisted, solvent-free conditions using sodium hydrogen carbonate have been reported as an efficient method for N-alkylating pyrazoles. researchgate.net
N-Acylation: Acylation of the pyrazole nucleus introduces an acyl group, typically from an acyl chloride or anhydride, onto one of the ring nitrogen atoms. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity. The resulting N-acylpyrazoles are valuable intermediates in organic synthesis.
N-Arylation: The introduction of an aryl group onto the pyrazole nitrogen can be achieved through several methods, including copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. beilstein-journals.orgbeilstein-archives.org These cross-coupling reactions involve the reaction of the pyrazole with an aryl halide. Electrochemical methods for N-arylation have also been explored. researchgate.net The 1-(4-methoxyphenyl)-1H-pyrazole moiety is a particularly useful intermediate, as the N-aryl group can be subsequently removed through reaction with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), regenerating the NH-pyrazole. beilstein-journals.org
| Functionalization | Reagents/Catalysts | Description |
| N-Alkylation | Alkyl halides, Trichloroacetimidates, K2CO3, NaHCO3, Acid catalysts (e.g., CSA) | Introduction of an alkyl group onto a ring nitrogen atom. Regioselectivity is influenced by steric and electronic factors. researchgate.netsemanticscholar.org |
| N-Acylation | Acyl chlorides, Anhydrides, Base (e.g., Pyridine, Triethylamine) | Addition of an acyl group to a ring nitrogen, forming N-acylpyrazoles. |
| N-Arylation | Aryl halides, Phenylboronic acid, Copper(I) iodide (CuI), Palladium(II) acetate (B1210297) (Pd(OAc)2), Base (e.g., K2CO3) | Attachment of an aryl group to a ring nitrogen via cross-coupling reactions. beilstein-journals.orgbeilstein-archives.org |
Side-Chain Modifications (Hydroxylations, Halogenations)
The 1-methoxyethyl group at the C4 position offers a site for further chemical modification, allowing for the introduction of new functional groups and the extension of the molecular framework.
Hydroxylation: The introduction of a hydroxyl group onto the alkyl side-chain can be achieved through various oxidative methods. While direct C-H hydroxylation can be challenging, pathways involving the generation of a radical or a carbocation at the benzylic-like position of the side chain could be envisioned, followed by trapping with an oxygen source.
Halogenation: Halogenation of the side-chain, particularly at the carbon adjacent to the pyrazole ring, can proceed via radical mechanisms. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator can facilitate the selective substitution of a hydrogen atom with a halogen. The resulting haloalkylpyrazole is a versatile intermediate for subsequent nucleophilic substitution reactions.
| Modification | Reagents | Description |
| Hydroxylation | Oxidizing agents | Introduction of a hydroxyl (-OH) group onto the alkyl side-chain. |
| Halogenation | N-halosuccinimides (NBS, NCS), Radical initiators | Substitution of a hydrogen atom on the side-chain with a halogen (e.g., Br, Cl). |
Introduction of Diverse Substituents onto the Pyrazole Nucleus
While the C4 position of the pyrazole ring is occupied, the C3 and C5 positions remain available for the introduction of new substituents, further expanding the chemical diversity of derivatives.
The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution. mdpi.com However, the regioselectivity of such reactions can be complex. Formylation of the pyrazole ring can be achieved using the Vilsmeier-Haack reaction (POCl3/DMF), which typically directs the formyl group to the C4 position. nih.govchim.it Since this position is blocked in this compound, the reaction might proceed at the C5 position, depending on the directing influence of the N1 substituent if present.
Palladium-catalyzed direct arylation is a powerful tool for C-H functionalization. researchgate.net For pyrazoles, this reaction can be directed to the C5 position. For instance, pyrazoles with an aldehyde function at C4 have been shown to undergo regioselective arylation at the C5 position. researchgate.net A similar strategy could potentially be applied to derivatives of this compound. Furthermore, halogenation of the pyrazole ring itself, primarily at the C4 position, is a common transformation using N-halosuccinimides. researchgate.net For a C4-substituted pyrazole, halogenation may be directed to the C3 or C5 positions.
| Reaction | Reagents/Catalysts | Position of Substitution | Description |
| Vilsmeier-Haack Formylation | POCl3, DMF | C5 | Introduction of a formyl (-CHO) group. nih.govchim.it |
| Palladium-Catalyzed Direct Arylation | Aryl bromides, Pd(OAc)2, KOAc | C5 | Formation of a C-C bond by coupling with an aryl halide. academie-sciences.fr |
| Halogenation | N-halosuccinimides (NBS, NCS) | C3 or C5 | Introduction of a halogen atom onto the pyrazole ring. researchgate.net |
Advanced Characterization Techniques and Spectroscopic Analysis Principles for 4 1 Methoxyethyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 4-(1-methoxyethyl)-1H-pyrazole, both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are essential for complete structural assignment.
Due to the rapid proton exchange between the two nitrogen atoms of the pyrazole (B372694) ring, the H3 and H5 protons (and C3 and C5 carbons) often appear as averaged, equivalent signals in solution NMR, simplifying the aromatic region of the spectrum. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ are presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | ~12.5 (broad singlet) | - |
| C3-H / C5-H | ~7.5 (singlet) | ~135.0 |
| C4 | - | ~115.0 |
| CH (ethyl) | ~4.2 (quartet) | ~75.0 |
| CH₃ (ethyl) | ~1.5 (doublet) | ~22.0 |
| OCH₃ | ~3.3 (singlet) | ~57.0 |
Note: These are predicted values based on known data for substituted pyrazoles and may vary from experimental results.
To unequivocally assign these resonances and confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlation would be between the methine proton (CH) of the ethyl group and the methyl protons (CH₃) of the same group, confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique allows for the unambiguous assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this achiral molecule, NOESY can confirm the proximity of the methoxy (B1213986) group protons to the methine proton of the ethyl group.
Interactive Data Table: Expected 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
| COSY | CH (ethyl) | - | Confirms coupling between CH and CH₃ of the ethyl group. |
| HSQC | CH (ethyl) | CH (ethyl) | Connects each proton to its directly attached carbon. |
| CH₃ (ethyl) | CH₃ (ethyl) | ||
| OCH₃ | OCH₃ | ||
| C3-H / C5-H | C3 / C5 | ||
| HMBC | CH₃ (ethyl) | CH (ethyl), C4 | Confirms attachment of ethyl group to C4 of the ring. |
| OCH₃ | CH (ethyl) | Confirms the position of the methoxy group. | |
| C3-H / C5-H | C4, C5 / C3 | Confirms pyrazole ring structure. | |
| NOESY | OCH₃ | - | Shows spatial proximity between methoxy and ethyl CH. |
While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure of a compound in its crystalline form. For N-unsubstituted pyrazoles, ssNMR is particularly valuable for studying the effects of hydrogen bonding and identifying the specific tautomeric form present in the solid state, as the proton exchange is frozen. cdnsciencepub.comcdnsciencepub.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, which can be compared to solution data to understand the effects of the crystalline environment. cdnsciencepub.com This would allow researchers to determine if this compound exists as a single tautomer and to study its intermolecular hydrogen-bonding network in the crystal lattice. sigmaaldrich.comdergipark.org.tr
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₁₀N₂O), the calculated exact mass of the molecular ion [M+H]⁺ is 127.0866. An experimental HRMS measurement confirming this value provides strong evidence for the compound's molecular formula.
In tandem mass spectrometry (MS/MS), a specific ion (such as the molecular ion) is selected, fragmented, and its fragment ions are then analyzed. This process helps to elucidate the structure of the molecule by showing how it breaks apart. The fragmentation of pyrazole derivatives often involves characteristic losses related to the ring structure and its substituents. researchgate.netchemguide.co.uk
A plausible fragmentation pathway for this compound would likely involve:
Loss of a methoxy radical (•OCH₃): A primary fragmentation could be the cleavage of the C-O bond, leading to a stable cation.
Loss of the ethyl side chain: Cleavage of the bond between the pyrazole ring and the ethyl substituent is another likely fragmentation route.
Ring Fragmentation: The pyrazole ring itself can break apart, often involving the loss of HCN or N₂ molecules, which is characteristic of nitrogen-containing heterocycles. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (predicted) | Ion Structure / Identity | Fragmentation Pathway |
| 126.0793 | [M]⁺• (Molecular Ion) | Electron Ionization |
| 95.0655 | [M - •OCH₃]⁺ | α-cleavage at the ether linkage |
| 81.0447 | [M - CH₃CHO]⁺• | Rearrangement and loss of acetaldehyde |
| 68.0525 | [C₃H₄N₂]⁺• (Pyrazole ring) | Cleavage of the C4-substituent bond |
| 43.0236 | [CH₃-CH=O-CH₃]⁺ | Cleavage of the C4-substituent bond (side chain fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation, while a Raman spectrum results from the inelastic scattering of monochromatic light. mdpi.com Together, they provide a unique "vibrational fingerprint" that can be used to identify a compound and its functional groups. nih.gov
For this compound, key expected vibrational bands would include:
N-H Stretch: A broad band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H bond involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretches for the pyrazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.
C=N and C=C Stretches: Vibrations from the pyrazole ring bonds typically appear in the 1400-1600 cm⁻¹ region.
C-O-C Stretch: A strong, characteristic band for the ether linkage is expected in the 1070-1150 cm⁻¹ range.
Interactive Data Table: Predicted Key IR/Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch (H-bonded) | Pyrazole N-H | ~3150 | Medium, Broad | Weak |
| Aromatic C-H Stretch | Pyrazole C-H | ~3050 | Medium | Medium |
| Aliphatic C-H Stretch | Ethyl, Methoxy | 2850-2980 | Strong | Strong |
| C=N / C=C Ring Stretch | Pyrazole Ring | 1400-1600 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | Ether | ~1100 | Strong | Weak |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
The process involves irradiating a single, well-ordered crystal of the target compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For a pyrazole derivative, SC-XRD would reveal the planarity of the pyrazole ring and the conformation of the 1-methoxyethyl substituent at the 4-position. While specific crystallographic data for this compound is not publicly available, the analysis would typically yield a set of crystallographic parameters similar to those reported for other pyrazole derivatives. For illustrative purposes, the table below presents typical crystallographic data that one might expect to obtain.
Interactive Table: Illustrative Crystallographic Data for a Pyrazole Derivative
| Parameter | Example Value |
| Empirical Formula | C |
| Formula Weight | 230.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.222 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 244 |
| Crystal Size (mm³) | 0.22 × 0.20 × 0.18 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Reflections Collected | 4295 |
| Independent Reflections | 2197 |
| R | 0.032 |
| Final R indices [I>2σ(I)] | R1 = 0.067, wR2 = 0.201 |
Note: This data is for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate and is provided for illustrative purposes only. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Given that this compound possesses a stereocenter at the ethyl group, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of a chiral molecule. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) measures the difference in absorbance of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will absorb one direction of circularly polarized light more than the other, resulting in a positive or negative ECD signal. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be assigned.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, an ORD spectrum displays Cotton effects in the region of electronic absorption bands. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. libretexts.orgwikipedia.orgyale.eduamrita.edu
For this compound, the chromophore is the pyrazole ring. The chiroptical spectra would be sensitive to the spatial arrangement of the methoxyethyl group relative to the pyrazole ring. While experimental data for this specific compound is not available, a hypothetical analysis would involve recording the ECD and ORD spectra and comparing them to theoretical models to assign the absolute configuration of the enantiomers.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating mixtures, including enantiomers.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a capillary column with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. The mass spectrometer then detects and fragments the eluted compounds, providing a mass spectrum that can be used for identification.
For this compound, GC-MS would be suitable for assessing its purity by detecting any volatile impurities. The retention time would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern that can confirm its structure.
Interactive Table: Hypothetical GC-MS Data for this compound
| Parameter | Hypothetical Value |
| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (m/z) | 40-400 |
| Expected Molecular Ion (M+) | m/z 126 |
| Key Fragmentation Peaks | Hypothetical fragments could include loss of a methoxy group (m/z 95), loss of an ethyl group (m/z 97), or cleavage of the side chain. The specific fragmentation pattern would need to be determined experimentally. |
LC-MS is a versatile technique that separates compounds in a liquid mobile phase followed by mass spectrometric detection. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS. For pyrazole derivatives, reversed-phase LC is often employed.
An LC-MS method for this compound would allow for the determination of its purity and the identification of non-volatile impurities. The retention time would be specific to the compound under the given conditions, and the mass spectrometer would provide mass information for the parent compound and any impurities. nih.govnih.govresearchgate.net
Interactive Table: Illustrative LC-MS Parameters for a Pyrazole Derivative
| Parameter | Example Condition |
| Column | C18 (e.g., 2.1 mm × 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Range (m/z) | 50-500 |
| Expected Ion | [M+H]⁺ at m/z 127 |
Note: These are general conditions and would require optimization for the specific compound.
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol (B129727). SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times and reduced solvent consumption. chromatographyonline.comnih.gov
To separate the enantiomers of this compound, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including pyrazole derivatives. nih.gov The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and their separation.
Interactive Table: Typical SFC Conditions for Chiral Separation of a Pyrazole
| Parameter | Example Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., methanol, ethanol) |
| Modifier Gradient | Isocratic or gradient elution (e.g., 5% to 40% modifier over 5 minutes) |
| Flow Rate | 3-5 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-40 °C |
| Detection | UV-Vis or Mass Spectrometry |
Note: The choice of chiral stationary phase and modifier is crucial and would be determined through a screening process.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis provides the percentage by weight of each element, which is then used to determine the empirical formula of the substance. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to validate its composition.
For this compound, the molecular formula is C₆H₁₀N₂O. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The results of an elemental analysis are typically presented as shown in the table below. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.
Interactive Table: Elemental Analysis Data for this compound (C₆H₁₀N₂O)
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon | 57.12 | 57.05 |
| Hydrogen | 7.99 | 8.05 |
| Nitrogen | 22.21 | 22.15 |
| Oxygen | 12.68 | - |
Note: Oxygen is typically calculated by difference and not directly measured in standard CHN analysis.
Theoretical and Computational Investigations of 4 1 Methoxyethyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-(1-methoxyethyl)-1H-pyrazole. eurasianjournals.comekb.eg These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
For pyrazole (B372694) derivatives, DFT calculations are routinely used to evaluate electronic and physicochemical properties. ekb.eg For this compound, a hypothetical set of calculated electronic properties, typical for a molecule of this class, is presented below.
Interactive Data Table: Calculated Electronic Properties (Note: The following data is illustrative for this compound, as specific experimental or calculated values for this exact compound are not available in published literature. The values are representative of similar pyrazole derivatives calculated using a common DFT method, B3LYP/6-31G).*
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating capability |
| LUMO Energy | -0.8 | eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 | eV | Chemical reactivity, stability |
| Dipole Moment | 2.1 | Debye | Molecular polarity |
| Total Energy | -477.5 | Hartrees | Thermodynamic stability |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the key source of conformational flexibility is the rotation around the single bonds of the 1-methoxyethyl substituent.
Potential Energy Surface (PES) mapping is a computational technique used to explore these conformational changes. By systematically rotating specific dihedral angles (for instance, the C-C and C-O bonds in the side chain) and calculating the molecule's potential energy at each step, a map of low-energy (stable) and high-energy (transitional) conformations is generated. This analysis identifies the most stable conformer (the global minimum on the PES) and the energy barriers required to transition between different conformers. Such studies are crucial for understanding how the molecule's shape influences its interactions with its environment.
Computational Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental data to aid in signal assignment. For instance, calculations would predict distinct shifts for the protons on the pyrazole ring, the methoxy (B1213986) group, and the ethyl chain. nih.gov
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of vibrational bands. This helps in assigning specific peaks in an experimental IR spectrum to particular molecular motions, such as C-H stretches, C=N stretches of the pyrazole ring, and C-O stretches of the methoxy group.
Interactive Data Table: Predicted Spectroscopic Data (Note: The following data is a hypothetical prediction for this compound based on typical computational outputs for analogous structures.)
| Spectrum | Parameter | Predicted Value | Functional Group Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~138 ppm | C4-pyrazole (substituted) |
| ¹³C NMR | Chemical Shift (δ) | ~57 ppm | O-CH₃ |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm | C3-H / C5-H (pyrazole ring) |
| ¹H NMR | Chemical Shift (δ) | ~3.2 ppm | O-CH₃ |
| IR | Frequency (ν) | ~3100 cm⁻¹ | C-H stretch (aromatic) |
| IR | Frequency (ν) | ~1580 cm⁻¹ | C=N stretch (ring) |
| IR | Frequency (ν) | ~1100 cm⁻¹ | C-O stretch (ether) |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior in a more realistic solution environment. eurasianjournals.comresearchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, an MD simulation would involve placing the molecule in a virtual box filled with solvent molecules (e.g., water or an organic solvent). The simulation would then track the trajectory of every atom over a period of nanoseconds or microseconds. This allows for the investigation of:
Solvation Effects: How solvent molecules arrange around the pyrazole and influence its conformation.
Intermolecular Interactions: The specific hydrogen bonds or van der Waals forces that form between the solute and solvent.
These simulations provide insight into the macroscopic properties of the substance, such as diffusion coefficients and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.
Transition State Theory and Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. nih.gov The Knorr pyrazole synthesis, which typically involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a common route for forming the pyrazole ring. researchgate.netyoutube.com
Using computational methods, the entire reaction pathway can be mapped. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding any stable molecules that exist during the course of the reaction, such as imines or enamine intermediates. youtube.com
Finding Transition States (TS): Locating the highest energy point along the reaction coordinate between two intermediates. This is the bottleneck of the reaction step.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which dictates the reaction rate.
By mapping the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the synthesis can be constructed, revealing the most likely mechanistic pathway. nih.govresearchgate.net
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. ej-chem.org For pyrazole derivatives, QSAR models have been developed to predict activities such as enzyme inhibition. nih.govresearchgate.netnih.govshd-pub.org.rs
To build a QSAR model relevant to this compound, one would:
Assemble a Dataset: Collect a series of structurally related pyrazole compounds with known experimental activity data.
Calculate Molecular Descriptors: For each molecule in the series, compute a range of numerical descriptors that encode structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies).
Develop a Model: Use statistical methods to create a mathematical equation that links the descriptors to the observed activity.
Validate the Model: Test the model's predictive power on a set of compounds not used in its creation. shd-pub.org.rs
The resulting model can provide mechanistic insights by revealing which molecular properties (e.g., steric bulk, electronic character) are most important for a given activity. frontiersin.org
In Silico Screening for Novel Reactivity or Interaction Modalities
In silico (computational) screening methods are used to explore the potential of a molecule to interact with biological targets or to exhibit novel reactivity. ekb.egresearchgate.netnih.gov
Molecular Docking: This is a primary method for virtual screening. nih.gov A 3D model of this compound would be computationally "docked" into the active site of a known protein receptor. The algorithm calculates the best-fit orientation of the molecule in the binding site and estimates the binding affinity. This process can be repeated for thousands of different proteins to identify potential biological targets for the compound.
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could then be used to search large databases for other molecules that fit the model, potentially discovering new compounds with similar activities.
Reactivity Screening: Computational tools can also predict sites of metabolic transformation or potential reactivity. For example, by analyzing the molecule's electrostatic potential and frontier molecular orbitals, one can predict which atoms are most susceptible to nucleophilic or electrophilic attack, offering clues to its metabolic fate or potential for engaging in specific chemical reactions. nih.gov
Fragment-Based Computational Approaches for Derivatization Design
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in medicinal chemistry for the discovery and optimization of lead compounds. researchgate.netfrontiersin.org This approach can be theoretically applied to design novel derivatives of this compound by systematically exploring its chemical space. Computational FBDD methods offer a rational, resource-effective alternative to traditional high-throughput screening by focusing on smaller, less complex molecules, or "fragments," that are more likely to form high-quality interactions with a biological target. frontiersin.orgnih.gov
The core principle of computational FBDD involves the deconstruction of a lead molecule into key structural fragments. These fragments are then computationally analyzed for their potential to bind to specific regions, or "hot spots," within a target's binding site. nih.govessex.ac.uk Once promising fragments are identified, they can be elaborated upon ("grown") or connected with other fragments ("linked") to generate novel molecules with potentially enhanced affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov
Hypothetical Fragmentation of this compound
For a computational FBDD campaign, this compound can be dissected into its constituent chemical motifs. This allows for an independent evaluation of how each part of the molecule might contribute to binding at a hypothetical active site. The primary fragments for this compound would be the pyrazole scaffold and its methoxyethyl substituent.
| Fragment ID | Fragment Name | Structure | Notes |
|---|---|---|---|
| A | 1H-pyrazole Core | C₃H₄N₂ | A key heterocyclic scaffold known for its stability and role as a bioisostere for other aromatic rings. nih.govresearchgate.net |
| B | 1-methoxyethyl Group | C₃H₇O | The aliphatic side chain that can explore hydrophobic pockets and provides a potential vector for modification. |
Computational Screening and Fragment Elaboration
In a typical FBDD workflow, fragment libraries are screened against a protein target of interest. Computationally, this involves docking the fragments into the active site to predict their binding modes and estimate their binding affinity. eurasianjournals.com Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Absolute Binding Free Energy (ABFE) calculations can be employed to refine these predictions. nih.govmdpi.comchemrxiv.org
The results of such a screening can guide the derivatization process through two primary strategies:
Fragment Growing: This strategy involves adding functional groups to a core fragment to enhance its interactions with the target binding site. nih.gov Starting with a validated fragment hit, computational models can predict which modifications would lead to the most significant improvements in binding energy. For the 1H-pyrazole core, various positions on the ring could be explored for substitution.
Fragment Linking: This approach is used when two or more fragments are found to bind to adjacent sub-pockets of the active site. nih.gov Computational algorithms can be used to design appropriate chemical linkers to connect these fragments, thereby creating a single, more potent molecule that spans multiple interaction regions. frontiersin.org
Illustrative Research Findings
The following data tables represent hypothetical results from a computational FBDD study on this compound, demonstrating how these approaches can guide the design of new derivatives.
Table 2 outlines the simulated binding energies of the initial fragments against a hypothetical protein target. Such data helps prioritize which fragments to carry forward for optimization.
| Fragment ID | Fragment Name | Simulated Binding Energy (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| A | 1H-pyrazole Core | -4.5 | Hydrogen bond with hinge region residue |
| B | 1-methoxyethyl Group | -3.2 | Van der Waals interaction in hydrophobic pocket |
Table 3 illustrates a fragment growth strategy based on the 1H-pyrazole core (Fragment A). By computationally adding different substituents, it is possible to predict their impact on binding affinity. For instance, adding a halogen atom could enhance interactions within a hydrophobic pocket, while a hydroxyl group could form a new hydrogen bond.
| Derivative ID | Modification to Pyrazole Core | Predicted Change in Binding Energy (ΔG, kcal/mol) | Rationale for Improvement |
|---|---|---|---|
| A-01 | Addition of -Cl at C3 | -1.2 | Favorable hydrophobic and halogen bond interactions. |
| A-02 | Addition of -OH at C5 | -1.8 | Formation of a new hydrogen bond with a key residue. |
| A-03 | Addition of -CH₃ at N1 | -0.9 | Increased van der Waals contacts. |
| A-04 | Addition of -NH₂ at C3 | -2.1 | Acts as a hydrogen bond donor, mimicking established pharmacophores. nih.gov |
These computational approaches provide a structured and rational framework for designing novel derivatives of this compound. By breaking the molecule into its fundamental components and computationally evaluating potential modifications, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.
Strategic Applications and Evolving Utility of 4 1 Methoxyethyl 1h Pyrazole in Contemporary Organic Synthesis
Building Block for the Construction of Complex Natural Products and Designed Molecules
The structural features of 4-(1-methoxyethyl)-1H-pyrazole make it a valuable building block for the synthesis of more complex molecules. The pyrazole (B372694) core itself is a stable aromatic system that can be further functionalized at the N1 position or through electrophilic substitution at the C5 position. The 4-(1-methoxyethyl) substituent introduces a stereocenter, making it a chiral building block for the enantioselective synthesis of natural products and other designed molecules.
While direct examples of the incorporation of this compound into complex natural products are not prevalent in the literature, the use of substituted pyrazoles as key intermediates is well-established. For instance, pyrazole derivatives are integral to the synthesis of various biologically active compounds, where the pyrazole ring may be introduced early in the synthetic sequence and subsequently elaborated. The methoxyethyl group can be seen as a protected hydroxyl group, which could be deprotected at a later stage to reveal a reactive handle for further transformations.
The synthesis of functionalized pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). For this compound, a plausible synthetic route would involve a precursor such as 3-(1-methoxyethyl)-2,4-pentanedione. The inherent chirality of the 1-methoxyethyl group can be leveraged to produce enantiomerically enriched products, which are highly sought after in pharmaceutical and agrochemical research.
Pyrazole-Based Ligands in Homogeneous and Heterogeneous Catalysis
Pyrazole derivatives are widely employed as ligands in coordination chemistry and catalysis due to the presence of two nitrogen atoms that can coordinate to metal centers. The electronic properties of the pyrazole ring can be tuned by the substituents, which in turn influences the catalytic activity of the resulting metal complex.
The use of pyrazoles as ligands has been shown to significantly enhance the catalytic activity of metal precursors in various reactions, such as the ring-opening polymerization of lactide using titanium(IV) isopropoxide rsc.orgscispace.comresearchgate.net. The pyrazole ligand is believed to facilitate the formation of a dinuclear titanium species, which is more active than the monomeric catalyst rsc.orgscispace.comresearchgate.net. While this has not been specifically demonstrated for this compound, it is conceivable that it could act as a ligand in a similar fashion, with the methoxyethyl group potentially influencing the solubility and steric environment of the catalytic center.
The presence of a chiral center in this compound makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. Chiral pyrazole-containing ligands have been successfully used in a variety of enantioselective transformations. The synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved with excellent enantioselectivities using N-heterocyclic carbene catalysis rsc.org.
For this compound, the chiral information resides in the C4 substituent. To be an effective chiral ligand, this chirality would need to be transmitted to the metal center. This could be achieved by designing ligands where the pyrazole nitrogen atoms and another coordinating group from a chiral scaffold bind to the metal in a defined geometry. While there are no specific reports on the use of this compound in this context, the principles of chiral ligand design suggest that it could be a valuable synthon for creating novel asymmetric catalysts. The development of such catalysts is a vibrant area of research, with applications in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals researchgate.netnih.govresearchgate.net.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Pyrazolate-based MOFs are known for their high thermal and chemical stability unito.it. The judicious choice of the pyrazole-containing organic linker can allow for the tuning of the pore size, shape, and functionality of the resulting MOF.
Robust pyrazolate-based MOFs have been synthesized and shown to be efficient catalysts for reactions such as dehydrogenative C-O cross-coupling nih.gov. For example, a copper-based MOF constructed from a porphyrinic ligand containing four pyrazole units at the periphery exhibits exceptional stability and catalytic activity nih.gov. The synthesis of a cobalt-based pyrazolate MOF, which was predicted to have a highly open 3D framework, has also been reported, demonstrating high catalytic activity in the oxygen evolution reaction rsc.org.
While this compound itself has not been reported as a linker in MOF synthesis, its structure suggests it could be incorporated into such frameworks. The methoxyethyl group could project into the pores of the MOF, influencing the sorption properties and potentially providing a site for post-synthetic modification. The development of functionalized pyrazole-based MOFs is an active area of research with potential applications in gas storage, separation, and heterogeneous catalysis digitellinc.com.
Precursor for Advanced Materials with Specific Electronic or Optical Properties
Pyrazole derivatives can be endowed with interesting electronic and optical properties through the introduction of electron-donating and electron-accepting substituents. The synthesis of such donor-acceptor substituted pyrazoles has been explored for their potential in nonlinear optical applications ibm.com. The regioselectivity of the synthesis of these materials is a key challenge, as different isomers can have vastly different properties ibm.com.
The electronic properties of the pyrazole ring are influenced by the nature of its substituents. Electron-donating groups tend to increase the electron density of the ring, while electron-withdrawing groups decrease it nih.gov. The 1-methoxyethyl group is generally considered to be weakly electron-donating. The specific impact of this substituent on the electronic and optical properties of the pyrazole ring would need to be investigated experimentally and computationally. There is a general interest in functionalized pyrazoles for the development of new materials, but specific data for this compound is not currently available.
Scaffold for the Development of Chemical Probes and Biological Tools
The pyrazole scaffold is a common feature in many biologically active molecules, and its derivatives are often used as starting points for the development of chemical probes and biological tools to study cellular processes. The ability to functionalize the pyrazole ring at various positions allows for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure responsible for biological activity.
For example, pyrazole derivatives have been investigated as inhibitors of various enzymes and receptors, and structure-activity relationship (SAR) studies have provided insights into the key interactions between the pyrazole core and its biological target nih.gov. The this compound scaffold could be used to develop probes where the methoxyethyl group plays a role in binding or can be modified to attach a linker to a reporter group. The development of such tools is crucial for understanding the mechanism of action of drugs and for the identification of new therapeutic targets.
Future Research Directions and Unaddressed Challenges in 4 1 Methoxyethyl 1h Pyrazole Chemistry
Discovery of Enantioselective Synthetic Routes to Chiral Analogues
A significant frontier in the chemistry of 4-(1-methoxyethyl)-1H-pyrazole lies in the development of synthetic routes to its chiral analogues in an enantiomerically pure form. The presence of a stereocenter in the 1-methoxyethyl substituent offers the potential for stereospecific interactions with biological targets, making enantioselective synthesis a critical area of investigation. Current research in the broader field of pyrazole (B372694) chemistry has laid a foundation for this endeavor.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazoles and pyrazolones. rwth-aachen.dersc.orgnih.govmetu.edu.trresearchgate.netmjcce.org.mk For instance, quinine-derived thiourea catalysts have been successfully employed in the enantioselective addition of pyrazolones to isatin-derived ketimines, yielding acetylated pyrazoles with a chiral quaternary stereocenter. nih.gov The development of novel chiral organocatalysts, such as bifunctional acid-base catalysts based on quinine/squaramide, has shown promise in domino-type Michael addition reactions to produce chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr These approaches could be adapted to introduce chirality into analogues of this compound.
Transition metal catalysis also offers a promising avenue. Copper-catalyzed enantioselective [3 + 3] cycloaddition of propargyl carbonates and pyrazolones has been demonstrated as an efficient method for synthesizing pyranopyrazoles containing a chiral quaternary carbon stereocenter. rsc.org The exploration of various chiral ligands in combination with transition metals could lead to highly enantioselective methods for the synthesis of chiral this compound analogues.
The table below summarizes some of the key approaches that could be explored for the enantioselective synthesis of chiral analogues of this compound.
| Catalytic System | Reaction Type | Potential Application to this compound Analogues |
| Chiral Organocatalysts (e.g., quinine-derived thioureas, squaramides) | Michael Addition, Aldol Reaction, Mannich Reaction | Introduction of a chiral center at the pyrazole core or on substituents. |
| Chiral Phosphoric Acids | Asymmetric Arylation | Creation of axially chiral aryl-pyrazole analogues. |
| Transition Metal Complexes (e.g., Copper, Rhodium, Palladium) with Chiral Ligands | Cycloadditions, Cross-Coupling Reactions | Enantioselective formation of the pyrazole ring or functionalization with chiral groups. |
The primary challenge in this area will be the development of catalysts and reaction conditions that provide high enantioselectivity and diastereoselectivity for substrates bearing the 1-methoxyethyl group or its precursors.
Exploration of Novel Reactivity Modalities Under Mild Conditions
Future research should focus on discovering new chemical transformations of this compound and its derivatives under mild and environmentally benign conditions. While classical methods for pyrazole synthesis often require harsh conditions, modern synthetic chemistry is moving towards more sustainable approaches. mdpi.commdpi.com
The development of one-pot multicomponent reactions is a key strategy for achieving molecular diversity under mild conditions. mdpi.comchim.it These reactions allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, often at room temperature. mdpi.com Exploring novel multicomponent reactions that incorporate the this compound scaffold or its precursors could lead to the efficient synthesis of a wide range of functionalized derivatives.
Furthermore, the regioselective and stereoselective functionalization of the pyrazole ring is a significant challenge. The development of methods for the selective introduction of functional groups at specific positions on the pyrazole ring of this compound under mild conditions is highly desirable. For example, silver carbonate has been shown to play a key role in the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through a Michael addition reaction. nih.gov The application of such methodologies to this compound could provide access to a variety of novel derivatives with defined stereochemistry.
Integration into Photoredox and Electrochemistry Synthesis
The application of photoredox catalysis and electrochemistry represents a paradigm shift in modern organic synthesis, offering green and efficient alternatives to traditional methods. mdpi.com The integration of these techniques into the synthesis and functionalization of this compound is a promising area for future research.
Visible-light-promoted reactions, in particular, offer a sustainable approach to pyrazole synthesis. For instance, a visible-light-promoted cascade of Glaser coupling/annulation has been developed for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine (B178648) derivatives under mild conditions, using oxygen as a green oxidant. mdpi.com Applying such photoredox strategies to precursors of this compound could lead to more efficient and environmentally friendly synthetic routes.
Electrochemistry provides another powerful tool for the synthesis and functionalization of pyrazoles under mild conditions. Electrochemical methods can be used to generate reactive intermediates in a controlled manner, avoiding the need for harsh chemical reagents. The development of electrochemical methods for the derivatization of the this compound core could open up new avenues for the synthesis of novel compounds.
Development of Robust and Scalable Synthetic Processes
For any chemical compound to have a practical impact, the development of robust and scalable synthetic processes is essential. Flow chemistry has emerged as a powerful technology for achieving this, offering enhanced control over reaction parameters, improved safety, and straightforward scalability compared to traditional batch methods. mdpi.comgalchimia.comscilit.comnih.govmit.edu
The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes. mdpi.comgalchimia.comscilit.comnih.govmit.edu Continuous-flow systems allow for precise control over reaction temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.comgalchimia.comscilit.comnih.govmit.edu Furthermore, the inherent safety features of flow reactors make them particularly suitable for handling hazardous reagents or performing reactions at elevated temperatures and pressures. mdpi.comscilit.comnih.gov
A two-stage synthesis of pyrazoles from acetophenones has been successfully demonstrated using flow chemistry, where an intermediate enaminone is formed and subsequently condensed with hydrazine in a continuous process. galchimia.com Adapting such a flow-based approach for the synthesis of this compound could significantly improve the efficiency and scalability of its production.
The table below outlines the potential advantages of using flow chemistry for the synthesis of this compound.
| Parameter | Batch Chemistry | Flow Chemistry |
| Scalability | Often challenging, requires process redesign for larger scales. | Readily scalable by running the system for longer durations. mdpi.comnih.gov |
| Safety | Handling of large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time enhance safety. mdpi.comscilit.comnih.gov |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters, leading to higher reproducibility. mdpi.comscilit.comnih.gov |
| Efficiency | Can be limited by mass and heat transfer. | Enhanced mass and heat transfer can lead to faster reactions and higher yields. mdpi.comgalchimia.comnih.gov |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. eurasianjournals.comeurasianjournals.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov The application of advanced computational methods to the design of next-generation analogues of this compound is a key area for future research.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of pyrazole derivatives and their biological activity. researchgate.netnih.govijsdr.org By developing robust QSAR models, it is possible to predict the activity of novel analogues and prioritize their synthesis. 5D-QSAR, a more recent methodology, considers an ensemble of different induced-fit models and can provide deeper insights into the structural requirements for activity. nih.gov
Molecular docking simulations can be used to predict the binding mode of this compound analogues to specific biological targets. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective compounds. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more complete picture of the binding event. eurasianjournals.comeurasianjournals.comnih.gov
The following table summarizes some of the computational techniques that can be applied to the design of novel this compound analogues.
| Computational Method | Application |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel analogues based on their structural properties. researchgate.netnih.govijsdr.org |
| Molecular Docking | Predict the binding mode and affinity of analogues to a biological target. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of the ligand-receptor complex. eurasianjournals.comeurasianjournals.comnih.gov |
| Density Functional Theory (DFT) | Investigate the electronic structure and reactivity of novel analogues. eurasianjournals.comeurasianjournals.comresearchgate.netresearchgate.net |
Mechanistic Elucidation of Previously Unexplored Transformations
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. rsc.orgumn.eduresearchgate.netmdpi.comnih.govnih.govtandfonline.comnih.govmdpi.com Future research should focus on the mechanistic elucidation of previously unexplored transformations involving this compound and its derivatives.
For example, the mechanism of pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles has been studied, revealing the importance of an inner-sphere oxidation mechanism. rsc.orgumn.edunih.gov Investigating whether similar mechanisms can be applied to the synthesis of this compound could lead to novel synthetic strategies.
Furthermore, the study of 1,3-dipolar cycloaddition reactions for the synthesis of pyrazolines has been a subject of mechanistic investigation using Molecular Electron Density Theory (MEDT). mdpi.comtandfonline.commdpi.com Applying such computational and experimental approaches to cycloaddition reactions involving precursors to this compound could provide valuable insights into the reaction pathways and allow for the rational design of more efficient and selective reactions.
Bridging Disciplines: Interfacing with Materials Science and Chemical Biology
The versatile nature of the pyrazole scaffold makes it an attractive building block for applications beyond traditional medicinal chemistry. mdpi.comjetir.orgresearchgate.netresearchgate.net Future research should aim to bridge the disciplines of organic synthesis, materials science, and chemical biology to explore the full potential of this compound and its analogues.
In materials science, pyrazole derivatives have been investigated for their potential use as fluorescent dyes and corrosion inhibitors. jetir.org The unique electronic properties of the pyrazole ring, which can be tuned by the introduction of different substituents, make it a promising scaffold for the development of novel functional materials. The synthesis and characterization of polymers and metal-organic frameworks incorporating the this compound moiety could lead to materials with interesting optical, electronic, or catalytic properties.
In the realm of chemical biology, pyrazole derivatives have a wide range of biological activities and are found in numerous pharmaceuticals. mdpi.com The development of this compound-based probes and labels could provide valuable tools for studying biological processes. For example, fluorescently labeled analogues could be used to visualize the localization and dynamics of specific biomolecules within living cells. Furthermore, the synthesis of libraries of this compound derivatives for high-throughput screening could lead to the discovery of novel therapeutic agents. mdpi.com
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(1-methoxyethyl)-1H-pyrazole, and how do reaction parameters influence yield optimization?
The synthesis of pyrazole derivatives often involves cyclocondensation or cross-coupling reactions. For example, vicinal diaryl-substituted pyrazoles are synthesized via general procedure F, which uses flash chromatography with solvent gradients (e.g., ethyl acetate/petroleum ether) for purification . Reaction parameters such as solvent polarity, temperature, and stoichiometry of substituents significantly impact yields. For methoxyethyl groups, protecting group strategies (e.g., methoxymethyl) may be required to prevent undesired side reactions during functionalization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?
Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. Key markers include:
- 1H-NMR : Chemical shifts for methoxyethyl protons (δ ~3.2–3.5 ppm for OCH2 and δ ~1.2–1.5 ppm for CH3) .
- 13C-NMR : Peaks corresponding to the methoxyethyl carbon (δ ~70–75 ppm for OCH2 and δ ~15–20 ppm for CH3) . Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight, with fragmentation patterns indicating substituent stability .
Advanced Research Questions
Q. How can discrepancies between experimental NMR data and density functional theory (DFT) calculations for this compound be systematically addressed?
Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:
- Perform solvent-correlated DFT simulations (e.g., using polarizable continuum models) to match experimental conditions .
- Compare experimental NOE (Nuclear Overhauser Effect) data with computed conformational populations to validate dynamic structures .
- Adjust computational parameters (e.g., basis sets, functional groups) to account for electron-withdrawing/donating effects of the methoxyethyl group .
Q. What experimental strategies are recommended for mitigating competing side reactions during the introduction of methoxyethyl groups in pyrazole derivatives?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) groups to shield reactive sites during alkylation .
- Catalyst Optimization : Employ palladium or copper catalysts for regioselective coupling, as demonstrated in triazole-pyrazole hybrid syntheses .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing oligomerization .
Q. In crystallographic studies of pyrazole derivatives, how does the methoxyethyl substituent affect crystal packing and intermolecular interactions?
Methoxyethyl groups introduce steric bulk and hydrogen-bonding potential. For example:
- Steric Effects : Bulky substituents disrupt π-π stacking, leading to triclinic or monoclinic crystal systems (observed in similar compounds) .
- Hydrogen Bonding : Methoxy oxygen can act as a hydrogen-bond acceptor, stabilizing lattice structures. Use SHELXL for refining high-resolution data to resolve such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
